1-Hydroxybut-3-en-2-one

Descripción

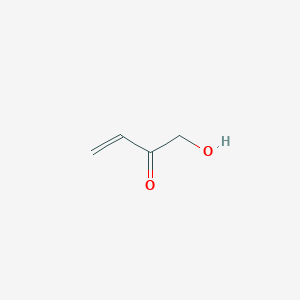

1-Hydroxybut-3-en-2-one is an α-hydroxy ketone with the molecular formula C₄H₆O₂. It features a hydroxyl group (-OH) adjacent to a ketone (C=O) and a vinyl (C=C) group in its structure. This compound is notable for its role in biochemical studies, particularly as an active site label for enzymes like fructose 1,6-bisphosphate aldolase. It binds irreversibly to the enzyme via Michael addition, with a dissociation constant ($KD$) of 99 μM, and its inactivation kinetics are competitively inhibited by dihydroxyacetone phosphate ($KI = 4.5$ μM) .

Propiedades

Número CAS |

52642-66-7 |

|---|---|

Fórmula molecular |

C4H6O2 |

Peso molecular |

86.09 g/mol |

Nombre IUPAC |

1-hydroxybut-3-en-2-one |

InChI |

InChI=1S/C4H6O2/c1-2-4(6)3-5/h2,5H,1,3H2 |

Clave InChI |

LHBQGXZUVXFJRH-UHFFFAOYSA-N |

SMILES |

C=CC(=O)CO |

SMILES canónico |

C=CC(=O)CO |

Sinónimos |

HMVK cpd hydroxymethyl vinyl ketone hydroxymethylvinyl ketone |

Origen del producto |

United States |

Comparación Con Compuestos Similares

Comparative Analysis with Similar Compounds

Structural and Functional Analogues

The following compounds share structural or functional similarities with 1-Hydroxybut-3-en-2-one:

Acetol (1-Hydroxypropan-2-one)

- Structure : Simplest α-hydroxy ketone (C₃H₆O₂).

- Key Differences : Lacks the vinyl group, reducing conjugation and reactivity.

- Biological Role : Found in Juniperus communis extracts at higher concentrations (3.439 ± 0.009 mg/g in JB2E extract) compared to this compound (1.913 ± 0.005 mg/g) .

- Applications : Used in flavoring agents and as a precursor in organic synthesis.

2-Hydroxy-3-oxobutanal

- Structure : Contains both a ketone and aldehyde group (C₄H₆O₃).

- Key Differences : The aldehyde group increases electrophilicity but reduces stability.

- Biological Activity : Detected in Juniperus communis extracts (2.427 ± 0.007 mg/g in JB2E) .

1-(Butylthio)-1-hydroxybut-3-en-2-one (HTA-VG)

- Structure : Sulfur-substituted analog with a butylthio (-S-C₄H₉) group replacing the hydroxyl.

- Key Differences : The thioether group enhances nucleophilicity and alters enzyme interaction.

- Reactivity : Forms hemithioacetals in catalytic pathways, as seen in erythrulose-to-sulfide conversions .

(3E)-4-Phenylbut-3-en-2-one

Key Observations :

- Dihydroxyacetone, a monosaccharide precursor, dominates in concentration, highlighting its metabolic significance.

- This compound is less abundant than Acetol but comparable to 2-Hydroxy-3-oxobutanal, suggesting niche roles in plant biochemistry.

Reactivity and Enzyme Interactions

- This compound : Irreversibly inactivates aldolase via covalent modification, with $K_D = 99$ μM .

- HTA-VG : Forms reversible hemithioacetals, enabling catalytic cycling in sulfide synthesis .

- Dihydroxyacetone Phosphate : Competes with this compound for aldolase binding ($KI = 4.5$ μM vs. $KD = 99$ μM), indicating stronger enzyme affinity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.